molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

6-Chloro-4-methylquinoline

Cat. No.: B1367173
CAS No.: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Friedländer synthesis. This involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

6-Chloro-4-methylquinoline has several applications in scientific research:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Quinoline derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new structural prototypes with more effective antimicrobial, antimalarial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-methylquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The interaction of this compound with these enzymes leads to the inhibition of their activity, thereby affecting the overall process of DNA synthesis .

Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways. For instance, it can bind to and inhibit the activity of protein kinases, which play a pivotal role in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions is primarily inhibitory, leading to the modulation of various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis . This is achieved through the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation.

Moreover, this compound affects gene expression by modulating the activity of transcription factors. For example, it can inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes associated with inflammation and immune response . This modulation leads to a decrease in the expression of pro-inflammatory cytokines and other related genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active sites of enzymes, leading to their inhibition. For instance, the compound binds to the ATP-binding site of DNA gyrase, preventing the enzyme from performing its function in DNA replication .

Additionally, this compound can act as an inhibitor of protein kinases by binding to their catalytic domains. This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Furthermore, this compound has been shown to induce changes in gene expression by affecting the activity of transcription factors, leading to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of various metabolites, some of which retain biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments. This localization is crucial for its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria . In the nucleus, this compound interacts with DNA and nuclear proteins, affecting gene expression and DNA replication. In the mitochondria, the compound can influence cellular respiration and energy production by interacting with mitochondrial enzymes . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals.

Comparison with Similar Compounds

    4-Chloroquinoline: Similar in structure but lacks the methyl group at the 4th position.

    6-Methylquinoline: Similar in structure but lacks the chlorine atom at the 6th position.

    8-Chloro-4-methylquinoline: Similar but with the chlorine atom at the 8th position instead of the 6th.

Uniqueness:

Properties

IUPAC Name

6-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505620
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-29-0
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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